molecular formula C6H7P<br>C6H5PH2<br>C6H7P B1580520 Phenylphosphine CAS No. 638-21-1

Phenylphosphine

Cat. No. B1580520
CAS RN: 638-21-1
M. Wt: 110.09 g/mol
InChI Key: RPGWZZNNEUHDAQ-UHFFFAOYSA-N
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Description

Phenylphosphine is an organophosphorus compound with the chemical formula C6H5PH2 . It is the phosphorus analog of aniline . Like other primary phosphines, phenylphosphine has an intense penetrating odor and is highly oxidizable . It is mainly used as a precursor to other organophosphorus compounds .


Synthesis Analysis

Phenylphosphine can be produced by reducing dichlorophenylphosphine with lithium aluminum hydride in ether . This reaction is performed under a nitrogen atmosphere to prevent side reactions involving oxygen .


Molecular Structure Analysis

Phenylphosphine has a molecular formula of C6H5PH2 . Its average mass is 110.093 Da and its monoisotopic mass is 110.028534 Da .


Chemical Reactions Analysis

Phenylphosphine is known to undergo several reactions. Oxidation of phenylphosphine with air affords the oxide . Bis(2-cyanoethylphenyl)phosphine, which is of interest as a synthetic intermediate, can be made from phenylphosphine by base-catalyzed allylic addition to acrylonitrile .


Physical And Chemical Properties Analysis

Phenylphosphine is a clear, colorless liquid . It has a foul odor . Its density is 1.001 g/cm3 . The boiling point is 160.5±9.0 °C at 760 mmHg .

Scientific Research Applications

Molecular Structure Analysis Phenylphosphine has been studied for its molecular structure using gas-phase electron diffraction and quantum-chemical methods. The research revealed the main geometric parameters and discussed the structures of molecules like X2YPh, which include Phenylphosphine (Naumov, Tafipol’skii, & Samdal, 2003).

Catalysis in Chemical Reactions Phenylphosphine derivatives have been used as catalysts in Suzuki coupling reactions, demonstrating good conversions and turnovers, highlighting their efficiency in chemical synthesis (Joshaghani, Daryanavard, Rafiee, Xiao, & Baillie, 2007).

Spectroscopy and Internal Rotation Studies The microwave spectra of phenylphosphine and its isotopologues were investigated, offering insights into the conformation, barrier to internal rotation, and structure of the PH2-group in phenylphosphine, which are critical for understanding its chemical behavior (Larsen & Steinarsson, 1987).

Synthesis of Chiral Compounds Phenylphosphine oxides have been utilized in the chiral synthesis of complex organic compounds, demonstrating its application in stereoselective electrophilic attack processes (Harmat & Warren, 1990).

Cytotoxicity and Biomedical Research A study on the cytotoxicity of copper(I) complexes containing phenylphosphine derivatives indicated potential applications in developing novel metal-based anti-cancer drugs, highlighting its biomedical research relevance (Zanella et al., 2011).

Photoinitiator Toxicity Studies Phenylphosphine oxides have been studied as photoinitiators, where their cytotoxicity and cytocompatibility in various tissue cells were explored, indicating their potential in biomedical applications (Zeng et al., 2021).

Asymmetric Synthesis Applications Research on asymmetric synthesis using phenylphosphine derivatives has shown high enantioselectivity, proving its utility in creating various phosphines and their derivatives with high enantiomeric purity (Huang, Li, Leung, & Hayashi, 2014).

Development of Phosphine Ligands Efforts in synthesizing new phosphine ligands have utilized phenylphosphine. These ligands have been shown to function efficiently in transition metal-catalyzed reactions, indicating their significant role in organic transformations (Ma, Li, & Yang, 2017).

Safety And Hazards

Phenylphosphine is combustible and self-heating in large quantities; it may catch fire and catches fire spontaneously if exposed to air . It causes skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .

Future Directions

Phenylphosphine has been used in the design and synthesis of a series of conjugated polymers for visible-light-driven hydrogen evolution . This systematic study on phenylphosphine oxide-containing polymers as ideal polymer photocatalysts could inspire further optimization and greater molecular design strategies in the development of high-performance photocatalysts .

properties

IUPAC Name

phenylphosphane
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InChI

InChI=1S/C6H7P/c7-6-4-2-1-3-5-6/h1-5H,7H2
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InChI Key

RPGWZZNNEUHDAQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)P
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Molecular Formula

C6H7P, Array
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DSSTOX Substance ID

DTXSID7073224
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Molecular Weight

110.09 g/mol
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Physical Description

Phenyl phosphine is a clear colorless liquid. (NTP, 1992), Clear, colorless liquid with a foul odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless liquid with a foul odor.
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Boiling Point

320 to 322 °F at 760 mmHg (NTP, 1992), 160.5 °C, 160 °C, 320 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alkali; very sol in alcohol and ether, Insoluble in water, Solubility in water: none, Insoluble
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Density

1.001 at 59 °F (NTP, 1992) - Denser than water; will sink, Specific gravity @ 15 °C = 1.001, Relative density (water = 1): 1.00, 1.001 at 59 °F, (59 °F): 1.001
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Vapor Density

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.8, 3.79
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Vapor Pressure

2.45 [mmHg]
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Product Name

Phenylphosphine

Color/Form

Clear, colorless liquid

CAS RN

638-21-1
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Synthesis routes and methods I

Procedure details

By following the same procedure as the 2nd step of Example 12 except that 10.0 g of 1-methylphenylphosphanium carbonate, 6.9 g of 60% perchlorate, and 10.0 g of water were used, 10.9 g (94.8% of the theoretical yield, yield of 67.6% to 1-phenylphosphane) of methylphosphanium perchlorate was obtained.
Name
1-methylphenylphosphanium carbonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A one liter xylene solution containing iodobenzene (375 g, 1.84 moles), triethylamine (150 g, 1.5 moles) and the palladium dimer (1:1 adduct of palladium(II) acetate and tri(o-tolyl)phosphine, 1.20 g, 1.2 mmole, 0.07 mole %) was charged to a one gallon autoclave under a nitrogen blanket. The solution was maintained at 500 psig phosphine pressure and 110° C., with stirring at 500 rpm, for 5 hours. At this time the autoclave was cooled to ambient temperature, vented and discharged as described above. Analysis of the xylene phase by GC/FID (with area percent integration) gave only monophenylphosphine (9%) and diphenylphosphine (7%), with no sign of triphenyl-phosphine, for a total conversion of iodobenzene of approximately 16%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
375 g
Type
reactant
Reaction Step Four
Quantity
150 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylphosphine
Reactant of Route 2
Phenylphosphine
Reactant of Route 3
Phenylphosphine
Reactant of Route 4
Phenylphosphine
Reactant of Route 5
Phenylphosphine
Reactant of Route 6
Phenylphosphine

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